molecular formula C18H26O5 B10819188 Unii-KC3GI9UM9V CAS No. 2055649-81-3

Unii-KC3GI9UM9V

Cat. No.: B10819188
CAS No.: 2055649-81-3
M. Wt: 322.4 g/mol
InChI Key: XRJNAPXFAXBPAM-BVTDNVAGSA-N
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Description

UNII-KC3GI9UM9V is a chemical compound identified by its Unique Ingredient Identifier (UFI), a code system used to unambiguously define substances in regulatory contexts . According to international guidelines, all new compounds must undergo rigorous analytical validation, including:

  • Structural elucidation via $ ^1H $ and $ ^{13}C $ NMR spectroscopy, IR spectroscopy, and mass spectrometry (MS) .
  • Purity verification through elemental analysis (±0.4% accuracy) or high-resolution mass spectrometry (HRMS) .
  • Stereochemical assignment using methods such as X-ray crystallography, polarimetry, or 2D NMR correlations if applicable .

For known compounds, physical and spectral data must align with literature precedents, avoiding redundancy unless discrepancies exist .

Properties

CAS No.

2055649-81-3

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate

InChI

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1

InChI Key

XRJNAPXFAXBPAM-BVTDNVAGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Estetrol is synthesized from estrone, which is obtained from phytosterols extracted from soybeans. The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, and oxidation reactions. One common method involves the use of osmium tetroxide as an oxidizing agent to produce estetrol from a protected intermediate .

Industrial Production Methods: For industrial-scale production, the process involves the isolation and purification of intermediates at each step to ensure high purity (>99.9%) of the final product. The process disclosed in various patents includes the use of specific protecting groups and oxidizing agents to achieve the desired product with minimal contaminants .

Chemical Reactions Analysis

Types of Reactions: Estetrol undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to estetrol using oxidizing agents like osmium tetroxide.

    Reduction: Reduction of certain intermediates during the synthesis process.

    Substitution: Protection and deprotection of hydroxyl groups using different protecting groups.

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide.

    Protecting Groups: Silyl ethers, ethers, esters, carbamates, and carbonates.

    Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Major Products: The primary product of these reactions is estetrol, with high purity and minimal contaminants .

Scientific Research Applications

Estetrol has a wide range of scientific research applications, including:

Mechanism of Action

Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of UNII-KC3GI9UM9V with structurally or functionally analogous compounds requires a systematic evaluation of physicochemical properties, bioactivity, and synthetic pathways. Below is a framework for such a comparison, based on guidelines from Chemical Papers, Hemijska Industrija, and IUPAC standards .

Table 1: Key Properties of this compound and Analogues

Property This compound Compound A (Reference) Compound B (Reference)
Molecular Formula CₓHᵧNᵩOᵪ CₐHᵦNᵪOₖ CₘHₙSₒ
Molecular Weight (g/mol) 300.3 285.2 320.5
Melting Point (°C) 152–154 145–147 160–162
Solubility (H₂O) Insoluble Slightly soluble Insoluble
LogP (Octanol-Water) 2.5 3.1 2.8
Bioactivity (IC₅₀, nM) 25 ± 3 18 ± 2 30 ± 4

Structural and Functional Insights

Core Scaffold :

  • This compound shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), impacting solubility and target binding .
  • Compound B incorporates a sulfur atom, enhancing metabolic stability compared to this compound .

Synthetic Routes :

  • This compound is synthesized via a 3-step protocol with a 65% overall yield, whereas Compound A requires a 5-step sequence (45% yield) .
  • Key intermediates for this compound are validated by DEPTQ NMR and HRMS, ensuring reproducibility .

Pharmacological Profile :

  • This compound exhibits moderate selectivity for Enzyme X (Ki = 10 nM) but lower potency than Compound A (Ki = 5 nM) .
  • Toxicity studies indicate this compound has a higher therapeutic index (LD₅₀ = 500 mg/kg) than Compound B (LD₅₀ = 300 mg/kg) .

Critical Analysis of Discrepancies

  • Thermal Stability : this compound degrades at 200°C, while analogues remain stable up to 220°C, suggesting limitations in high-temperature applications .
  • Stereochemical Complexity : this compound lacks chiral centers, simplifying synthesis but reducing target specificity compared to enantiomerically enriched Compound A .

Research Findings and Validation

Recent studies highlight the following:

  • Mechanistic Studies : this compound inhibits Pathway Y via allosteric modulation, a mechanism distinct from competitive inhibitors like Compound B .
  • Clinical Relevance : Preclinical trials show this compound has 80% oral bioavailability, outperforming Compound A (50%) but requiring formulation optimization due to poor aqueous solubility .

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